molecular formula C9H11FN2O2 B1276868 2-(4-Fluorophenoxy)propanohydrazide CAS No. 590356-83-5

2-(4-Fluorophenoxy)propanohydrazide

Cat. No.: B1276868
CAS No.: 590356-83-5
M. Wt: 198.19 g/mol
InChI Key: IWSHFXHHJMUTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)propanohydrazide is an organic compound with the molecular formula C9H11FN2O2. It is known for its applications in proteomics research and has a molecular weight of 198.20 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a propanohydrazide moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)propanohydrazide typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form 2-(4-fluorophenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions. The reaction conditions generally include:

    Solvent: Acetone or ethanol

    Temperature: Reflux (approximately 80-90°C)

    Reaction Time: Several hours (typically 4-6 hours)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Acetone, ethanol, dichloromethane (DCM)

    Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluorophenoxy)propanohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

2-(4-Fluorophenoxy)propanohydrazide can be compared with other similar compounds, such as:

    2-(4-Fluorophenoxy)acetic acid: A precursor in the synthesis of this compound.

    4-Fluorophenol: The starting material for the synthesis of this compound.

    Propanohydrazide derivatives: Other hydrazide compounds with different substituents on the phenoxy group.

The uniqueness of this compound lies in its specific fluorophenoxy and hydrazide groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-fluorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSHFXHHJMUTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407518
Record name 2-(4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590356-83-5
Record name 2-(4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.